molecular formula C18H16N8Na2O7S3 B14094847 Ceftriaxone-d3DisodiumSalt

Ceftriaxone-d3DisodiumSalt

Cat. No.: B14094847
M. Wt: 601.6 g/mol
InChI Key: FDRNWTJTHBSPMW-RVJFWZMESA-L
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Description

Ceftriaxone-d3 Disodium Salt is a stable isotope-labeled compound of Ceftriaxone, a third-generation cephalosporin antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Ceftriaxone. The molecular formula of Ceftriaxone-d3 Disodium Salt is C18 2H3 H15 N8 O7 S3, and it has a molecular weight of 557.60 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ceftriaxone-d3 Disodium Salt involves the incorporation of deuterium atoms into the Ceftriaxone molecule. This process typically includes the following steps:

Industrial Production Methods

Industrial production of Ceftriaxone-d3 Disodium Salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Ceftriaxone-d3 Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, methanol, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ceftriaxone-d3 Disodium Salt is widely used in scientific research, including:

Mechanism of Action

Ceftriaxone-d3 Disodium Salt, like Ceftriaxone, works by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening and eventual lysis of the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ceftriaxone-d3 Disodium Salt is unique due to its stable isotope labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This feature makes it an invaluable tool in research settings where understanding the detailed behavior of Ceftriaxone is crucial .

Properties

Molecular Formula

C18H16N8Na2O7S3

Molecular Weight

601.6 g/mol

IUPAC Name

disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;/q;2*+1/p-2/b24-8+;;/t9-,15-;;/m1../s1/i2D3;;

InChI Key

FDRNWTJTHBSPMW-RVJFWZMESA-L

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=O)C(=NN4C)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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